O-去甲基阿哌沙班

描述

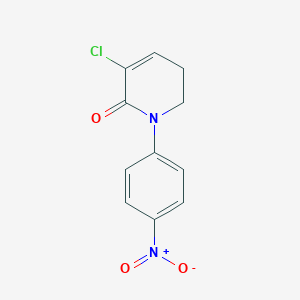

O-Demethyl apixaban is a metabolite of apixaban, a potent and selective inhibitor of activated factor X (FXa). Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic diseases. O-Demethyl apixaban is formed through the O-demethylation of apixaban, a process catalyzed by cytochrome P450 enzymes .

科学研究应用

O-Demethyl apixaban has several scientific research applications, including:

Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of apixaban in various species, including humans.

Drug Interaction Studies: It is used to investigate potential drug interactions involving apixaban and its metabolites.

Toxicology Studies: It is used in toxicology studies to assess the safety and potential adverse effects of apixaban and its metabolites.

作用机制

Target of Action

O-Demethyl apixaban is a metabolite of Apixaban , which is an oral, direct, and highly selective factor Xa (FXa) inhibitor . The primary target of O-Demethyl apixaban, like Apixaban, is factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin to thrombin, which then converts fibrinogen to fibrin, leading to clot formation .

Mode of Action

O-Demethyl apixaban, similar to its parent compound Apixaban, acts as a competitive inhibitor of factor Xa . It binds in the active site of both free and bound factor Xa, as well as prothrombinase, independent of antithrombin III . This interaction inhibits the enzymatic activity of factor Xa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation and ultimately inhibiting clot formation .

Biochemical Pathways

The metabolic pathways for O-Demethyl apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes . The inhibition of factor Xa by O-Demethyl apixaban affects the coagulation cascade, reducing thrombin generation and preventing the formation of fibrin clots .

Pharmacokinetics

The pharmacokinetic properties of O-Demethyl apixaban are expected to be similar to those of its parent compound, Apixaban. Apixaban has good oral bioavailability, approximately 50% , and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .

Result of Action

The result of O-Demethyl apixaban’s action is a reduction in thrombin generation, which leads to an inhibition of clot formation . This anticoagulant effect is beneficial in the prevention and treatment of various thromboembolic diseases, including stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis leading to pulmonary embolism .

Action Environment

The action of O-Demethyl apixaban, like most drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food, and the individual’s metabolic rate . , suggesting that the same may be true for O-Demethyl apixaban

生化分析

Biochemical Properties

O-Demethyl apixaban interacts with several enzymes and proteins. It undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban, which is then conjugated by sulfotransferases to form O-Demethyl apixaban sulfate . The in vitro metabolism of apixaban was primarily mediated by CYP3A4/5, with relatively minor contributions from CYP1A2 and CYP2J2 towards the formation of O-demethyl apixaban .

Cellular Effects

The effects of O-Demethyl apixaban on cells are closely related to its parent compound, apixaban. Apixaban inhibits both free and clot-bound factor Xa, thereby preventing the formation of a thrombus . Although O-Demethyl apixaban sulfate has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Molecular Mechanism

O-Demethyl apixaban exerts its effects at the molecular level through its parent compound, apixaban. Apixaban is a direct, reversible inhibitor of factor Xa, independent of antithrombin III . It inhibits both free and clot-bound factor Xa, as well as prothrombinase .

Temporal Effects in Laboratory Settings

The pharmacokinetic attributes of apixaban, from which O-Demethyl apixaban is derived, feature a small volume of distribution, low systemic clearance, and good oral bioavailability . Apixaban is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h .

Dosage Effects in Animal Models

In animal models, the effects of apixaban, the parent compound of O-Demethyl apixaban, have been shown to be dose-dependent

Metabolic Pathways

The metabolic pathways of O-Demethyl apixaban involve O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

Apixaban, the parent compound of O-Demethyl apixaban, has a small volume of distribution

Subcellular Localization

Given that it is a metabolite of apixaban, it is likely to be found in the liver where apixaban is metabolized .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl apixaban involves the O-demethylation of apixaban. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The reaction conditions include the presence of these enzymes and appropriate cofactors such as NADPH .

Industrial Production Methods: In an industrial setting, the production of O-Demethyl apixaban would involve the use of bioreactors containing the necessary enzymes and cofactors. The reaction mixture would be optimized for temperature, pH, and other conditions to maximize yield and efficiency .

化学反应分析

Types of Reactions: O-Demethyl apixaban undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and cofactors such as NADPH.

Sulfation: Common reagents include 3’-phosphoadenosine 5’-phosphosulfate (PAPS) and sulfotransferases.

Major Products Formed:

相似化合物的比较

Apixaban: The parent compound of O-Demethyl apixaban, also a selective inhibitor of FXa.

Rivaroxaban: Another direct FXa inhibitor with similar anticoagulant properties.

Edoxaban: A direct FXa inhibitor used for similar indications as apixaban.

Uniqueness: O-Demethyl apixaban is unique in that it is a metabolite of apixaban and undergoes further metabolism to form O-Demethyl apixaban sulfate. This additional metabolic step distinguishes it from other direct FXa inhibitors .

属性

IUPAC Name |

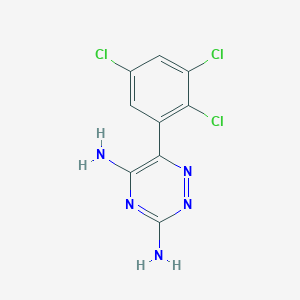

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLWAZFIGRAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198415 | |

| Record name | O-Demethyl apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503612-76-8 | |

| Record name | 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyl apixaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Demethyl apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DEMETHYL APIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of O-Demethyl apixaban in the metabolism of Apixaban?

A1: O-Demethyl apixaban is a key metabolite of Apixaban, a drug used to prevent blood clots. After Apixaban is ingested, it undergoes a process called O-demethylation, primarily facilitated by cytochrome P450 enzymes in the liver. This process leads to the formation of O-Demethyl apixaban [, ]. Subsequently, O-Demethyl apixaban is further metabolized by sulfotransferases (SULTs), specifically SULT1A1, into O-Demethyl apixaban sulfate, the major circulating metabolite of Apixaban found in humans [, , ].

Q2: Are there species-specific differences in the metabolism of O-Demethyl apixaban?

A2: Yes, significant species-related variations exist in how O-Demethyl apixaban is metabolized. Studies using liver S9 fractions, which are rich in drug-metabolizing enzymes, showed that dogs, monkeys, and humans exhibited higher efficiency in converting O-Demethyl apixaban to O-Demethyl apixaban sulfate compared to mice, rats, and rabbits []. Notably, rabbits displayed a distinct metabolic profile where O-Demethyl apixaban and its glucuronide conjugate were the prominent circulating forms, unlike other species where the parent drug, Apixaban, predominated [].

Q3: How is O-Demethyl apixaban sulfate formed?

A3: O-Demethyl apixaban sulfate is generated through the sulfation of O-Demethyl apixaban, a reaction primarily catalyzed by the enzyme SULT1A1 []. Research suggests that SULT1A1 plays a dominant role in humans due to its high expression levels in the liver and its significant catalytic activity towards O-Demethyl apixaban [].

Q4: How is Apixaban eliminated from the body?

A4: Apixaban is eliminated through multiple pathways. Fecal excretion constitutes a major route, accounting for more than half of the administered dose in animals and nearly half in humans [, ]. Urinary excretion contributes to a lesser extent, representing less than 15% of the dose in animals and around 25-28% in humans [, ]. Interestingly, in rats, a significant portion of Apixaban appears to be directly excreted from the gastrointestinal tract into feces [].

Q5: What are the implications of understanding the metabolic fate of Apixaban and its metabolites like O-Demethyl apixaban?

A5: Unraveling the metabolic pathways of Apixaban and its metabolites like O-Demethyl apixaban is crucial for several reasons. Firstly, it provides insights into potential drug-drug interactions, as co-administration with agents that influence the activities of enzymes like cytochrome P450s or SULTs could alter Apixaban's pharmacokinetic profile [, ]. Secondly, understanding species-specific metabolic differences is vital for interpreting preclinical data and extrapolating findings to humans []. Lastly, identifying the major metabolic pathways and enzymes involved can aid in optimizing drug design and development of new anticoagulants with improved pharmacokinetic properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

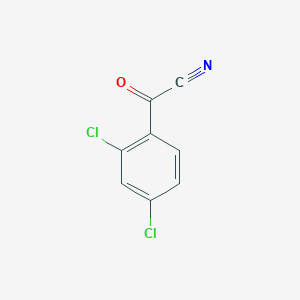

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)